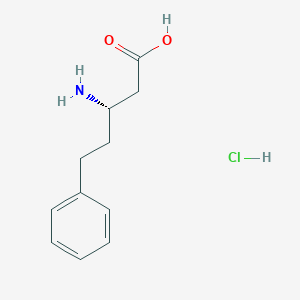

(S)-3-Amino-5-phenylpentanoic acid hydrochloride

Description

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group at the fifth carbon and an amine group at the third carbon of a pentanoic acid backbone, with an (S)-configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical and research applications . Its free base form (CAS: 218278-62-7) has a molecular weight of 193.24 g/mol, while the hydrochloride form (CAS: 331846-97-0) has a molecular weight of 229.70 g/mol . This compound is primarily used in peptide synthesis and as a precursor for bioactive molecules, though commercial availability varies; CymitQuimica lists it as discontinued, while other suppliers like Aladdin offer enantiopure forms .

Properties

IUPAC Name |

(3S)-3-amino-5-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSXWQCQDYAEFF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375842 | |

| Record name | (S)-3-Amino-5-phenylpentanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-97-0 | |

| Record name | (S)-3-Amino-5-phenylpentanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Chemical Synthesis Pathways

Multi-Step Organic Synthesis from Benzaldehyde and Ethyl Acetoacetate

The most well-documented method for synthesizing (S)-3-amino-5-phenylpentanoic acid derivatives involves a five-step process starting from benzaldehyde and ethyl acetoacetate.

Condensation Reaction (Step 1)

Benzaldehyde reacts with ethyl acetoacetate in ethanol under catalytic piperidine (molar ratio 1:0.1–0.3) to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester. The reaction exploits the nucleophilic addition of ethyl acetoacetate’s active methylene group to benzaldehyde’s aldehyde moiety. Typical yields range from 85–90% under reflux conditions.

Decarbonylation and Alkaline Hydrolysis (Step 2)

Treatment of the intermediate with aqueous sodium hydroxide (20–40% w/v) at 80–100°C induces decarbonylation, yielding 3-phenylglutaric acid. This step eliminates ethyl groups and a carbonyl moiety, with yields exceeding 80%.

Dehydration to Form Cyclic Anhydride (Step 3)

3-Phenylglutaric acid undergoes dehydration in toluene with acetic anhydride as a catalyst, forming 3-phenylglutaric anhydride. Refluxing for 2 hours achieves complete conversion, with the anhydride isolated via solvent evaporation.

Ammonolysis and Hydrolysis (Step 4)

Reaction of the anhydride with concentrated ammonium hydroxide produces 5-amino-5-oxo-3-phenylpentanoic acid. Acidification with sulfuric acid (pH <1) precipitates the product, yielding 87.3% after recrystallization.

Oxidative Deamination (Step 5)

The final step involves oxidizing 5-amino-5-oxo-3-phenylpentanoic acid with sodium hypochlorite (10% w/v) under alkaline conditions (pH >12) at 70°C. Acidic workup (HCl) yields 4-amino-3-phenylbutyric acid, which is subsequently resolved to the (S)-enantiomer via chiral chromatography or enzymatic methods.

Key Data Table: Reaction Conditions and Yields

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Piperidine/EtOH | Reflux | 85–90 |

| 2 | NaOH (40%) | 80–100 | 80–85 |

| 3 | Acetic anhydride | 110 (reflux) | 95 |

| 4 | NH4OH/H2SO4 | 50–55 | 87.3 |

| 5 | NaOCl/NaOH | 70 | 76.2 |

Enzymatic and Biocatalytic Approaches

α-Transaminase-Catalyzed Asymmetric Synthesis

Recent advances employ α-transaminases (α-TAs) for enantioselective synthesis. For example, Megasphaera elsdenii α-TA catalyzes the amination of 2-oxo-5-phenylpentanoic acid using L-glutamate as an amine donor. This method avoids racemization and achieves >99% enantiomeric excess (ee) under mild conditions (pH 7.5–8.5, 30–37°C).

Continuous Crystallization Strategy

A fed-batch process with in situ crystallization enhances productivity. By maintaining substrate concentrations below solubility limits, the enzyme’s turnover number (kcat) improves 3-fold, yielding 18 g/L of (S)-3-amino-5-phenylpentanoic acid.

Advantages Over Chemical Synthesis:

- Eliminates toxic reagents (e.g., NaOCl).

- Reduces byproducts via stereospecific catalysis.

- Scalable to kilogram quantities with immobilized enzymes.

Purification and Characterization

Formulation and Stability

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

| Method | Cost ($/kg) | Environmental Impact |

|---|---|---|

| Chemical Synthesis | 1200 | High (toxic waste) |

| Biocatalytic | 900 | Low (aqueous media) |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.

Substitution: The amino group can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.

Major Products

The major products formed from these reactions include:

Oxo Derivatives: Formed through oxidation.

Cyclohexyl Derivatives: Formed through reduction.

Amides and Esters: Formed through substitution reactions.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is extensively used as a building block in the synthesis of pharmaceuticals. Its amino acid structure allows it to serve as a precursor for drugs targeting neurological disorders, such as epilepsy and depression. Research indicates that it may influence neurotransmitter systems, particularly glutamate and dopamine pathways, which are crucial for cognitive functions and mood regulation .

Biochemical Research

This compound plays a significant role in studies related to protein synthesis and enzyme activity. It aids researchers in understanding metabolic pathways and the biochemical roles of amino acids in biological systems. The ability to modulate enzyme activity makes it valuable for exploring cellular functions and disease mechanisms .

Neuroscience Applications

In neuroscience, (S)-3-Amino-5-phenylpentanoic acid hydrochloride has potential applications in studying neurotransmitter systems. Its structural similarity to other biologically active amino acids suggests that it may mimic their effects on synaptic transmission, leading to advancements in treatments for conditions like anxiety and chronic pain .

Food Industry

As an amino acid derivative, this compound can be explored for use in nutritional supplements and functional foods. It enhances protein content and nutritional value, making it beneficial for health-oriented food products .

Cosmetic Formulations

Due to its moisturizing properties, (S)-3-Amino-5-phenylpentanoic acid hydrochloride may be incorporated into cosmetic products aimed at improving skin health. Its potential anti-aging effects are under investigation .

Epilepsy Treatment

Preliminary studies indicate that compounds similar to (S)-3-Amino-5-phenylpentanoic acid hydrochloride may reduce seizure activity in animal models by modulating glutamate receptors. This modulation is crucial for developing new treatments for epilepsy .

Neuropathic Pain Management

Research has shown that this compound can influence pain pathways by modulating neurotransmitter release. This suggests its potential use as an adjunct treatment for chronic pain conditions, providing insights into new pain management strategies .

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in the body, modulating their activity.

Pathways Involved: It influences biochemical pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Forms

The (R)-enantiomer (CAS: 331846-98-1) shares identical molecular weight and structural features but differs in stereochemistry, leading to distinct biological activities. For example:

The (R)-isomer is often more cost-effective but may exhibit reduced efficacy in chiral-specific applications, such as enzyme inhibition or receptor binding .

Comparison with Boc-Protected Derivatives

The Boc-protected form (Boc-(S)-3-amino-5-phenylpentanoic acid, CAS: 218608-84-5) is a key intermediate in peptide synthesis. Unlike the hydrochloride salt, this derivative has enhanced stability under basic conditions but requires deprotection for functionalization:

Comparison with Free Base Form

The free base (CAS: 218278-62-7) lacks the hydrochloride counterion, reducing its solubility in polar solvents but offering flexibility in non-aqueous syntheses:

| Property | Hydrochloride Form | Free Base Form | References |

|---|---|---|---|

| Solubility | High in water | Limited in water | |

| Molecular Weight | 229.70 g/mol | 193.24 g/mol | |

| Applications | Pharmaceutical formulations | Organic synthesis |

Biological Activity

(S)-3-Amino-5-phenylpentanoic acid hydrochloride (also known as S-3-APPA) is a chiral amino acid derivative that has garnered attention for its significant biological activity, particularly in the realm of neurotransmitter modulation. This compound's structure, characterized by a phenyl group attached to a pentanoic acid backbone, allows it to interact with various neurotransmitter receptors, making it a subject of interest in pharmacological research.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 193.24 g/mol

- CAS Number : 331846-97-0

The hydrochloride form enhances solubility, facilitating its use in biological applications. Its reactivity is primarily due to the amino and carboxylic acid functional groups, which are crucial for its interactions in biological systems.

(S)-3-Amino-5-phenylpentanoic acid hydrochloride acts as a non-selective agonist for certain excitatory amino acid receptors, influencing synaptic transmission. This modulation can have implications in conditions such as epilepsy and neuropathic pain. While specific mechanisms are still under investigation, its ability to influence neurotransmitter pathways suggests potential therapeutic applications in neurological disorders.

Neurotransmitter Modulation

Research indicates that (S)-3-Amino-5-phenylpentanoic acid hydrochloride interacts with excitatory amino acid receptors, which play critical roles in mediating synaptic transmission. These interactions are vital for understanding its potential impact on neurological pathways and could lead to novel therapeutic strategies.

Case Studies

- Epilepsy Treatment : Preliminary studies suggest that compounds similar to (S)-3-Amino-5-phenylpentanoic acid hydrochloride may reduce seizure activity in animal models. The modulation of glutamate receptors appears to be a key factor in this effect.

- Neuropathic Pain Management : Research has shown that (S)-3-Amino-5-phenylpentanoic acid hydrochloride can influence pain pathways by modulating neurotransmitter release, suggesting its use as an adjunct treatment for chronic pain conditions.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-5-phenylpentanoic acid | Non-chiral variant | Lacks chirality; different biological activity |

| (R)-3-Amino-5-phenylpentanoic acid | Enantiomer | Different stereochemistry affects receptor binding |

| Phenylalanine | Natural amino acid | Precursor to many neurotransmitters |

| (S)-2-Amino-4-methylpentanoic acid | Branched-chain amino acid | Different side chain structure |

(S)-3-Amino-5-phenylpentanoic acid hydrochloride stands out due to its specific chiral configuration and associated biological activities, making it particularly relevant in pharmacological research compared to its non-chiral or different stereoisomers.

Research Findings

Recent studies have focused on the binding affinities of (S)-3-Amino-5-phenylpentanoic acid hydrochloride with various receptors. The compound's ability to act on multiple receptor types enhances its potential therapeutic applications. For instance, investigations into its effects on synaptic plasticity have shown promise in enhancing cognitive functions in preclinical models.

Q & A

Basic: What enantioselective synthesis methods are recommended for producing (S)-3-Amino-5-phenylpentanoic acid hydrochloride with high optical purity?

Methodological Answer:

Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For this compound, a chiral pool approach using L-phenylalanine derivatives as starting materials can ensure stereochemical fidelity. Key steps include:

- Chiral Resolution : Use of (S)-configured precursors to maintain stereochemistry during the elongation of the pentanoic acid backbone .

- Protection-Deprotection Strategy : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent racemization during reaction steps involving acidic/basic conditions .

- Catalytic Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) to reduce intermediate ketones or imines enantioselectively .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC using a Crownpak CR-I column (aqueous mobile phase) or polarimetry .

Basic: How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound given limited literature data?

Methodological Answer:

Systematic experimental protocols are essential:

- Solubility Profiling : Test solubility in graded solvents (water, DMSO, ethanol) at 25°C and 37°C using gravimetric or UV-Vis methods. Note pH-dependent solubility by adjusting with HCl/NaOH .

- Stability Studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH, acidic/basic hydrolysis) and analyze via LC-MS to identify degradation products .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR, IR) for structural confirmation?

Methodological Answer:

Discrepancies often arise from sample purity or instrumentation differences. Mitigation strategies include:

- High-Resolution Spectrometry : Validate NMR assignments using -DEPT and 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Cross-Validation : Compare experimental IR spectra with computational predictions (DFT calculations at B3LYP/6-31G* level) to confirm functional groups like the carboxylate and ammonium .

- Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemistry by crystallizing the compound and solving its crystal structure .

Advanced: What strategies optimize the yield of (S)-3-Amino-5-phenylpentanoic acid hydrochloride in multistep syntheses?

Methodological Answer:

Yield optimization requires reaction engineering and in-line monitoring:

- DoE (Design of Experiments) : Use factorial designs to optimize variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify ideal conditions for the key cyclization step .

- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during exothermic steps (e.g., HCl salt formation) .

- Real-Time Analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters dynamically .

Advanced: How to address discrepancies in biological activity data across studies using this compound?

Methodological Answer:

Contradictory bioactivity results may stem from impurities or assay variability. Solutions include:

- Rigorous Purity Assessment : Use LC-MS and elemental analysis to confirm >98% purity. Trace metal analysis (ICP-MS) is critical if the compound acts as a chelator .

- Standardized Assay Protocols : Adopt validated methods (e.g., enzyme kinetics with Michaelis-Menten parameters) and include positive/negative controls in each experiment .

- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line differences) .

Basic: What analytical techniques are recommended for quantifying (S)-3-Amino-5-phenylpentanoic acid hydrochloride in complex matrices (e.g., cell lysates)?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column with ion-pairing agents (e.g., heptafluorobutyric acid) to improve retention and sensitivity. Fluorescence detection (ex: 260 nm, em: 315 nm) enhances selectivity .

- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) transitions (e.g., m/z 230 → 142 for quantification) to minimize matrix interference .

- Derivatization : Enhance detectability by reacting the amino group with dansyl chloride or o-phthalaldehyde for UV/fluorescence tagging .

Advanced: How to design stability-indicating methods for this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) stressors. Identify degradation pathways via LC-HRMS .

- Bio-relevant Media Testing : Assess stability in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) to predict in vivo behavior .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.